molecular formula C17H17FN2O2 B15320980 5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide

5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide

Cat. No.: B15320980
M. Wt: 300.33 g/mol
InChI Key: PSQCHNPCTQXROI-UHFFFAOYSA-N
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Description

5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a fluorine atom, a furan ring, and an indole core, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

The synthesis of 5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The fluorine atom and furan ring can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar compounds to 5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide include other indole derivatives with different substituents. For example:

The unique combination of the fluorine atom, furan ring, and indole core in this compound distinguishes it from other indole derivatives, potentially offering enhanced biological activity and selectivity.

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

5-fluoro-N-(furan-2-ylmethyl)-N-propan-2-yl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H17FN2O2/c1-11(2)20(10-14-4-3-7-22-14)17(21)16-9-12-8-13(18)5-6-15(12)19-16/h3-9,11,19H,10H2,1-2H3

InChI Key

PSQCHNPCTQXROI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CO1)C(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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